Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate
Description
Methyl 3-(4-bromophenyl)oxirane-2-carboxylate is an epoxide-containing compound characterized by a 4-bromophenyl group attached to an oxirane (epoxide) ring and a methyl carboxylate ester. Its molecular structure (Fig. 1) confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in nucleophilic ring-opening reactions and as a chiral building block in pharmaceutical intermediates . The bromine substituent acts as an electron-withdrawing group, influencing the reactivity and stability of the epoxide ring.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKTEOBCCNOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Cyclization Reactions: Another method involves the cyclization of halohydrins. For instance, treating 3-(4-bromophenyl)-2-hydroxypropanoic acid with a base like sodium hydroxide can induce cyclization to form the oxirane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or other derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate serves as a building block in organic synthesis. It is utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom in the compound allows for various substitution reactions, making it versatile for creating diverse derivatives.
Biological Research
In biological studies, this compound is employed to investigate enzyme-catalyzed reactions involving epoxides. Its ability to interact with enzymes and proteins makes it valuable for understanding metabolic pathways and enzyme mechanisms.
Medicinal Chemistry
The compound has potential applications in drug development due to its unique structure that allows for specific interactions with biological targets. It has been investigated as a lead compound for designing enzyme inhibitors and therapeutic agents.
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for polymerization reactions and the synthesis of advanced materials.
Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols |
| Nucleophilic Substitution | Sodium hydroxide | Substituted oxiranes |
The compound can undergo various reactions due to its epoxide ring's strain and the presence of the bromine atom, which enhances its susceptibility to nucleophilic attack.
Key Interactions:
- Enzymatic Inhibition : The compound can inhibit enzymes that catalyze epoxide reactions.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling processes.
Enzyme-Catalyzed Reactions
Research has demonstrated that this compound can serve as a substrate or inhibitor in studies involving cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through their reactive mechanisms. Further investigation into this compound's potential anticancer activity is warranted.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate involves its interaction with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes that catalyze epoxide reactions.
Receptors: It may interact with specific receptors in biological systems, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to analogs with variations in substituents on the phenyl ring or functional groups (Table 1).
Table 1: Key Structural Analogs and Their Properties
Physicochemical and Electronic Properties
- Electron Effects :
- Crystallographic Behavior : The bromine atom in this compound influences crystal packing via halogen bonding, as observed in related structures .
Biological Activity
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including an oxirane (epoxide) ring and a bromophenyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9BrO3
- Molecular Weight : 199.04 g/mol
- Functional Groups : Epoxide, carboxylate ester, bromophenyl
The presence of the epoxide ring contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis and biological applications.
This compound exhibits its biological activity primarily through its interaction with nucleophiles. The strained epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This property is exploited in various biochemical assays to study enzyme activity and protein function.
Key Interactions:
- Enzymatic Inhibition : The compound can inhibit enzymes that catalyze epoxide reactions, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling processes.
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug development. Its unique structure allows for interactions with biological targets, making it suitable for designing enzyme inhibitors and therapeutic agents.
Case Studies
- Enzyme-Catalyzed Reactions : Research has shown that this compound can serve as a substrate or inhibitor in studies involving cytochrome P450 enzymes, which are crucial for drug metabolism.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through their reactive mechanisms .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds to highlight its unique properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate | Chlorine atom instead of bromine | Moderate enzyme inhibition |
| Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylate | Fluorine atom enhances stability | Potential anticancer activity |
| Methyl 3-(4-Methylphenyl)oxirane-2-carboxylate | Methyl group alters reactivity | Lower enzyme interaction |
The presence of the bromine atom in this compound enhances its reactivity compared to its chlorinated and fluorinated analogs, making it particularly versatile in synthetic applications.
Q & A
Q. Q1. What are the standard synthetic routes for Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate, and how is enantiomeric purity ensured?
Methodological Answer: The compound is typically synthesized via asymmetric epoxidation of α,β-unsaturated esters. A reported method involves chiral catalysts (e.g., Shi-type) to achieve high enantiomeric excess (e.g., 96% ee) . Key steps include:
- Epoxidation : Reaction of methyl 3-(4-bromophenyl)acrylate with an oxidizing agent (e.g., Oxone®) in the presence of a chiral ketone catalyst.
- Purification : Column chromatography and recrystallization to isolate the epoxide.
- Enantiopurity Validation : Chiral HPLC with a Chiralcel OD-H column (n-hexane/i-PrOH = 90/10) to confirm ee .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify the epoxide ring (δ ~3.4–4.2 ppm for oxirane protons) and the 4-bromophenyl group (aromatic protons at δ ~7.2–7.4 ppm) .
- IR Spectroscopy : Peaks at ~1750 cm (ester C=O) and ~1210 cm (epoxide C-O) confirm functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., (2S,3R) configuration) and validates bond lengths/angles .
Advanced Structural and Mechanistic Analysis
Q. Q3. How can discrepancies in NMR data for epoxide derivatives be resolved?
Methodological Answer: Contradictions in coupling constants () or chemical shifts may arise from solvent polarity, temperature, or dynamic effects (e.g., ring puckering). Strategies include:
- Variable-Temperature NMR : Assess conformational flexibility of the epoxide ring.
- Computational Modeling : Compare experimental values with density functional theory (DFT)-predicted coupling constants .
- Crystallographic Validation : Cross-reference NMR data with X-ray-derived torsion angles to resolve ambiguities .
Q. Q4. What computational methods predict the reactivity of the epoxide ring in nucleophilic attacks?
Methodological Answer:
- DFT Calculations : Optimize transition states for ring-opening reactions (e.g., SN2 mechanisms) using software like Gaussian or ORCA.
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to predict regioselectivity .
Structural Determination and Validation
Q. Q5. How is the crystal structure of this compound determined using SHELX software?
Methodological Answer:
- Data Collection : High-resolution X-ray diffraction data (Mo Kα radiation) are indexed and integrated via SHELXS .
- Structure Solution : Direct methods in SHELXD locate heavy atoms (Br), followed by Fourier refinement for lighter atoms.
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 0.05) .
- Validation : Check for outliers in bond lengths/angles using CCDC Mercury and resolve twinning with PLATON .
Q. Q6. How are Cremer-Pople puckering parameters applied to analyze the oxirane ring conformation?
Methodological Answer:
- Coordinate Definition : The oxirane ring is fitted to a mean plane using least-squares optimization .
- Puckering Amplitude (q) : Quantifies deviation from planarity; values >0.2 Å indicate significant puckering.
- Phase Angle (φ) : Distinguishes between chair, twist, or boat-like conformers. For example, φ ≈ 0° suggests a symmetric puckering .
Reactivity and Applications
Q. Q7. What are the regioselective ring-opening pathways for this epoxide under basic vs. acidic conditions?
Methodological Answer:
- Basic Conditions : Nucleophilic attack at the less substituted carbon (e.g., by amines or alkoxides) via SN2 mechanisms, yielding trans-diol derivatives .
- Acidic Conditions : Protonation of the epoxide oxygen leads to carbocation formation, favoring attack at the more substituted carbon (e.g., by water or alcohols) .
- Monitoring : Reaction progress is tracked via TLC or NMR (disappearance of epoxide protons at δ ~3.8–4.2 ppm).
Q. Q8. How is this compound utilized in natural product synthesis?
Methodological Answer:
- Chiral Building Block : The enantiopure epoxide serves as a precursor for β-amino alcohols (via ring-opening with amines) or polyketide frameworks .
- Biological Probes : Derivatives are screened for bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
